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Compound Name:
MAGE-3 Antigen (167-176)

(human)

Cat. No.: B170457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure of the Melanoma-Associated

Antigen 3 (MAGE-3) peptide spanning residues 167-176. This peptide is a key epitope in

cancer immunotherapy research, and understanding its structural characteristics is crucial for

the development of targeted therapeutics. This document outlines the physicochemical

properties of the peptide, details experimental methodologies for its structural determination,

and explores the critical signaling pathways in which the parent MAGE-A3 protein is involved.

Peptide Overview and Physicochemical Properties
The MAGE-3 (167-176) peptide is a decapeptide with the amino acid sequence Met-Glu-Val-

Asp-Pro-Ile-Gly-His-Leu-Tyr (MEVDPIGHLY).[1] It is an antigenic peptide that binds to HLA-

B44 and is recognized by cytotoxic T lymphocytes, making it a target for cancer vaccine

development.[1]

The following table summarizes the key quantitative data for the MAGE-3 (167-176) peptide.
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Property Value Reference

Amino Acid Sequence
Met-Glu-Val-Asp-Pro-Ile-Gly-

His-Leu-Tyr
[1]

One-Letter Sequence MEVDPIGHLY [1]

Molecular Formula C₅₃H₈₀N₁₂O₁₆S [1]

Molecular Weight 1173.36 g/mol [1]

CAS Registry Number 178243-46-4 [1]

Structural Analysis Methodologies
Currently, there is no publicly available experimentally determined three-dimensional structure

of the isolated MAGE-3 (167-176) peptide in the Protein Data Bank (PDB) or the Biological

Magnetic Resonance Bank (BMRB). Structural insights are primarily derived from

computational modeling of the peptide in complex with Human Leukocyte Antigen (HLA)

molecules. The following sections detail the experimental protocols that are essential for a

comprehensive structural analysis of this peptide.

Computational Modeling of the Peptide-HLA Complex
Computational modeling is a powerful tool to predict the three-dimensional structure of the

MAGE-3 (167-176) peptide when bound to an HLA molecule. This approach provides critical

insights into the molecular interactions governing antigen presentation.

Experimental Protocol: A Representative Workflow for Peptide-HLA Docking

Template Selection: A high-resolution crystal structure of an HLA molecule homologous to

the target HLA (e.g., HLA-B*44:03) is selected from the Protein Data Bank (PDB) to serve as

the receptor template.

Peptide Structure Generation: A three-dimensional structure of the MAGE-3 (167-176)

peptide is generated using peptide building software (e.g., PyMOL, Chimera). An extended

conformation is typically used as the starting point.
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Molecular Docking: The peptide is docked into the binding groove of the HLA molecule using

software such as AutoDock, Glide, or Rosetta. The docking algorithm samples a wide range

of peptide conformations and orientations within the binding groove to identify the most

energetically favorable binding pose.

Refinement and Scoring: The top-ranked docked poses are subjected to energy minimization

and molecular dynamics simulations to refine the structure of the peptide-HLA complex and

to assess its stability. The binding affinity is estimated using a scoring function that considers

factors such as van der Waals interactions, electrostatic interactions, and solvation energy.

Analysis of Interactions: The final model is analyzed to identify key interactions, such as

hydrogen bonds and salt bridges, between the peptide and the HLA molecule. This helps to

understand the molecular basis of peptide binding and recognition.
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Click to download full resolution via product page

Computational Modeling Workflow for Peptide-HLA Complex.

X-ray Crystallography
X-ray crystallography is the gold standard for determining the high-resolution three-dimensional

structure of molecules. While no structure of the MAGE-3 (167-176) peptide is currently

available, the following protocol outlines the general steps for its crystallographic analysis.

Experimental Protocol: Peptide Crystallization and Structure Determination

Peptide Synthesis and Purification: The MAGE-3 (167-176) peptide is synthesized using

solid-phase peptide synthesis (SPPS) and purified by high-performance liquid

chromatography (HPLC) to >95% purity.

Crystallization Screening: The purified peptide is subjected to a wide range of crystallization

screening conditions, varying parameters such as pH, temperature, precipitant type and

concentration, and the presence of additives. Hanging drop or sitting drop vapor diffusion

methods are commonly employed.

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are

optimized to produce larger, single crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-

intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on

a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the

electron density map of the crystal. The structure of the peptide is then built into the electron

density map and refined to obtain the final atomic model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and

dynamics of peptides in solution, which can be more representative of their physiological state.

Experimental Protocol: NMR Structural Analysis of Peptides
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Sample Preparation: The MAGE-3 (167-176) peptide is dissolved in a suitable solvent,

typically a mixture of H₂O/D₂O or an organic solvent, to a concentration of 1-5 mM.

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are

performed on a high-field NMR spectrometer. These experiments include:

¹H NMR: To obtain a general overview of the proton signals.

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same

amino acid residue.

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an

amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), providing distance restraints for structure calculation.

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in

the peptide sequence.

Structure Calculation: The distance restraints obtained from the NOESY experiment, along

with dihedral angle restraints derived from coupling constants, are used as input for structure

calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of three-

dimensional structures consistent with the NMR data.

Structure Validation: The quality of the calculated structures is assessed using various

validation tools to check for consistency with the experimental data and for proper

stereochemistry.

MAGE-A3 Signaling Pathways
The MAGE-A3 protein, from which the 167-176 peptide is derived, is implicated in several key

signaling pathways that are often dysregulated in cancer. Understanding these pathways is

essential for contextualizing the role of MAGE-A3 and for developing therapies that target its

function.

MAGE-A3, TRIM28, and p53 Signaling
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MAGE-A3 can interact with the E3 ubiquitin ligase TRIM28 (also known as KAP1), leading to

the suppression of the tumor suppressor p53.[2][3][4][5] This interaction enhances the

ubiquitination and subsequent degradation of p53, thereby inhibiting p53-mediated apoptosis

and cell cycle arrest.[2][5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7407682/
https://pubmed.ncbi.nlm.nih.gov/32774721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899900/
https://www.mdpi.com/2072-6694/15/6/1779
https://pmc.ncbi.nlm.nih.gov/articles/PMC7407682/
https://www.mdpi.com/2072-6694/15/6/1779
https://pmc.ncbi.nlm.nih.gov/articles/PMC7041939/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MAGE-A3

TRIM28/KAP1

binds & enhances activity

p53

ubiquitinates

Proteasome

degradation

Apoptosis Cell Cycle Arrest

Ubiquitin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MAGE-A3

TRIM28/KAP1

binds & enhances activity

AMPK

ubiquitinates

Proteasome

degradation

mTOR Signaling

Autophagy

Ubiquitin

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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